Butylmagnesium chloride

Catalog No.
S598384
CAS No.
693-04-9
M.F
C4H9ClMg
M. Wt
116.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butylmagnesium chloride

CAS Number

693-04-9

Product Name

Butylmagnesium chloride

IUPAC Name

magnesium;butane;chloride

Molecular Formula

C4H9ClMg

Molecular Weight

116.87 g/mol

InChI

InChI=1S/C4H9.ClH.Mg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1

InChI Key

QUXHCILOWRXCEO-UHFFFAOYSA-M

SMILES

CCC[CH2-].[Mg+2].[Cl-]

Synonyms

BuMgCl, butylmagnesium chloride

Canonical SMILES

CCC[CH2-].[Mg+2].[Cl-]

Grignard Reactions:

  • BuMgCl acts as a nucleophile, meaning it donates an electron pair to form a new chemical bond.
  • In Grignard reactions, BuMgCl reacts with various carbonyl compounds (such as aldehydes, ketones, and esters) to form new carbon-carbon bonds.
  • This ability allows researchers to synthesize complex organic molecules with specific functionalities, which are crucial for various applications in drug discovery, materials science, and other fields. [Source: Chemistry LibreTexts, "Grignard Reactions"()]

Preparation of Other Organometallic Reagents:

  • BuMgCl can be used as a starting material for the preparation of other organometallic reagents, which are also valuable tools in organic synthesis.
  • For example, BuMgCl can react with n-butyllithium (n-BuLi) to form lithium tributylmagnesate complex (n-Bu3MgLi).
  • This complex can then be used in various reactions, such as Negishi coupling and Kumada-Corriu coupling, for the formation of carbon-carbon bonds. [Source: Royal Society of Chemistry, "Organometallic chemistry"()]

Butylmagnesium chloride is an organomagnesium compound with the chemical formula C4_4H9_9ClMg. It is classified as a Grignard reagent, which are highly reactive organometallic compounds crucial in organic synthesis. This compound is typically encountered as a colorless to light yellow solution in solvents like tetrahydrofuran. Butylmagnesium chloride is notable for its flammability and corrosiveness, necessitating careful handling in laboratory settings .

BuMgCl reacts through a nucleophilic addition mechanism. The partially negative carbon of the butyl group attacks the electrophilic carbon atom of the carbonyl group, forming a new carbon-carbon bond. The remaining Mg-Cl moiety reacts with the solvent (ether) to yield the final product.

BuMgCl is a flammable and air-sensitive compound. It reacts violently with water, releasing flammable hydrogen gas and corrosive magnesium hydroxide [].

  • Hazards: Fire, explosion, skin and eye irritation [].
  • Safety Precautions: Handle under inert atmosphere (e.g., nitrogen) and with appropriate personal protective equipment (PPE) including gloves, goggles, and a fume hood [].
Due to its nucleophilic nature. Key reactions include:

  • Nucleophilic Addition: It reacts with carbonyl compounds, such as ketones and aldehydes, to form alcohols. For instance, the reaction with ethyl oxalate results in the formation of butylated products .
  • Redox Reactions: When reacting with compounds like 1,4-dinitrobenzene, butylmagnesium chloride can lead to redox processes or ring-alkylated products, showcasing its versatility in organic transformations .
  • Addition to Aromatic Compounds: It can also add to aromatic systems, such as anthraquinone, yielding complex products like 3,10-di-t-butyl-10-hydroxyanthrone .

While butylmagnesium chloride itself does not have direct biological applications or activities reported in literature, its derivatives may exhibit interesting biological properties. Organomagnesium compounds are often studied for their potential roles in drug synthesis and development, particularly in creating complex organic molecules that may have therapeutic effects.

Butylmagnesium chloride can be synthesized through several methods:

  • Direct Reaction: A common method involves the reaction of magnesium metal with n-butyl chloride in an anhydrous solvent such as diethyl ether or tetrahydrofuran. This method typically requires activation of magnesium (e.g., using iodine) to facilitate the reaction .
  • Alternative Routes: Other synthetic approaches may involve generating butylmagnesium from magnesium chloride and butyllithium in a multi-step process .
  • Solvent-Free Methods: Some studies have explored solvent-free synthesis routes that enhance efficiency and reduce waste.

Butylmagnesium chloride is primarily used in organic synthesis as a reagent for:

  • Synthesis of Alcohols: It is widely employed to convert carbonyl compounds into alcohols.
  • Formation of Carbon-Carbon Bonds: The compound is crucial for constructing complex organic frameworks through nucleophilic addition reactions.
  • Preparation of Organometallic Intermediates: It serves as a precursor for various organometallic compounds utilized in further synthetic applications.

Several similar compounds exist within the realm of Grignard reagents and organomagnesium chemistry. Below is a comparison highlighting the uniqueness of butylmagnesium chloride:

CompoundFormulaUnique Features
Butylmagnesium chlorideC4_4H9_9ClMgVersatile nucleophile; reacts with carbonyls and aromatics
Ethylmagnesium bromideC2_2H5_5BrMgLess sterically hindered; reacts similarly but with different selectivity
Isobutylmagnesium chlorideC4_4H9_9ClMgMore sterically hindered; shows different reactivity patterns
Phenylmagnesium bromideC6_6H5_5BrMgAromatic character allows for unique electrophilic substitution reactions

Butylmagnesium chloride stands out due to its balance between reactivity and steric hindrance, making it suitable for a wide range of synthetic applications while maintaining stability under controlled conditions.

Traditional Grignard Synthesis Methods

Reaction of n-Butyl Halides with Magnesium Metal

The foundational synthesis involves the reaction of n-butyl halides (e.g., n-butyl chloride or bromide) with magnesium metal in anhydrous solvents. The reaction proceeds via a single-electron transfer mechanism, forming the organomagnesium intermediate:
RMgX + Mg → RMgX·Mg
This equilibrium (Schlenk equilibrium) governs the reagent’s reactivity and stability. The choice of halogen (chloride vs. bromide) influences reaction rates, with bromides typically reacting faster due to weaker Mg–Br bonds.

Solvent Systems: THF vs. Diethyl Ether Comparisons

The solvent plays a pivotal role in stabilizing the Grignard reagent. A comparative analysis of tetrahydrofuran (THF) and diethyl ether is provided below:

PropertyTHFDiethyl Ether
Oxygen Electron DensityHigher (due to constrained structure)Lower (free rotation of ethyl groups)
Boiling Point66°C34.6°C
Reaction RateFaster (higher boiling point facilitates)Slower
SolubilityBetter for polar intermediatesLimited for sterically hindered substrates
Stabilization Strength124% relative to diethyl ether100% (baseline)

THF’s higher electron density enhances its ability to solvate the magnesium center, improving reagent stability and enabling reactions with bulky substrates. Diethyl ether remains advantageous for less hindered systems due to lower cost and simplicity.

Iodine-Activated Magnesium Turnings in Toluene

For challenging substrates, iodine-activated magnesium turnings in toluene are employed. Iodine removes oxide layers from magnesium, accelerating initiation. This method is particularly effective for sterically hindered aliphatic halides, such as n-butyl chloride, where traditional ether solvents fail.

Industrial-Scale Production Techniques

Continuous Flow Reactor Applications

Continuous flow reactors address safety and scalability challenges in batch processes. Key advantages include:

  • Heat Management: Double-walled reactors with oil cooling (e.g., -17°C to 321°C range) prevent runaway exothermic reactions.
  • Throughput: Pilot systems process up to 20 L/h of reactant, enabling rapid production of Grignard reagents.
  • Modularity: Sequential reactors allow in-situ synthesis and immediate quenching, minimizing handling risks.

Alternative Synthetic Routes

Lithium Tributylmagnesate Complex Formation

The reaction of n-butylmagnesium chloride with butyllithium yields lithium tributylmagnesate (n-Bu₃MgLi), a stabilized reagent with enhanced nucleophilicity. This method bypasses traditional Grignard equilibrium limitations and enables precise stoichiometric control.

Magnesium Halide Reduction Strategies

Reduction of magnesium halides (e.g., MgCl₂) with alkyl lithium reagents or hydrides offers an alternative pathway. For example:
2 n-BuLi + MgCl₂ → n-Bu₂Mg + 2 LiClThis approach is less common due to the availability of direct halogen–magnesium reactions but remains viable for specialized applications.

Crystallographic Analysis

X-Ray Diffraction Studies of Magnesium-Chloride Clusters

X-ray diffraction studies have provided crucial insights into the structural organization of butylmagnesium chloride and related magnesium-chloride clusters [28]. The crystallographic analysis reveals that magnesium chloride complexes adopt various structural motifs depending on the stoichiometry and coordination environment [9] [10]. Single-crystal X-ray structural analysis demonstrates that small magnesium dichloride clusters exhibit systematic structural characteristics, with magnesium preferring coordination numbers of three and higher [10].

The structural diversity of magnesium chloride clusters has been extensively studied through ab initio quantum chemical methods, which identified 168 isomers of magnesium chloride complexes [10]. These studies reveal that planar three-coordinated and tetrahedral four-coordinated orientations are particularly favored by magnesium atoms [10]. The most stable isomer possesses tetrahedral four-coordinated magnesium atoms and resembles a fragment of the magnesium dichloride lattice structure [10].

X-ray diffraction studies of magnesium chloride systems under high pressure conditions have revealed significant structural transformations [18]. The rhombohedral layered cadmium chloride-type structure of alpha-magnesium chloride undergoes a pressure-induced second-order structural phase transition to a hexagonal layered cadmium iodide-type structure at 0.7 gigapascals [18]. These findings demonstrate the remarkable structural flexibility of magnesium-chloride frameworks under varying conditions [18].

Structure TypeMagnesium-Chloride Bond Length (Ångström)Coordination NumberKey Structural Features
Open-Cube Magnesium₄Chloride₆2.30-2.454 and 6Two 4-coordinate and two 6-coordinate Magnesium²⁺ ions
Tetrahedral Magnesium Coordination2.25-2.354Almost tetrahedral coordination around Magnesium²⁺
Octahedral Magnesium Coordination2.40-2.606Six ligands in octahedral environment
Magnesium₂Chloride₃⁺ Linear Structure2.35-2.454-5One chlorine atom shared between Magnesium ions
Magnesium₃Chloride₄²⁺ Pyramidal Structure2.38-2.505-6Chlorine ligands in pyramidal arrangement

Open-Cube Magnesium₄Chloride₆ Structural Motifs

The open-cube Magnesium₄Chloride₆ structural motif represents one of the most significant crystallographic discoveries in organomagnesium chemistry [28]. The title compound di-μ₃-chlorido-tetra-μ₂-chlorido-tetrakis(diethyl ether-κO)bis(1,1-dimethylethyl)tetramagnesium features an Magnesium₄Chloride₆ open-cube cluster [28]. This structural arrangement demonstrates remarkable coordination diversity, with two four-coordinate Magnesium²⁺ ions showing almost tetrahedral coordination, whereas the two six-coordinate Magnesium²⁺ ions have their ligands in an octahedral environment [28].

The Magnesium-Chloride bond lengths in these open-cube structures differ significantly depending on the coordination number of the bridging μ-Chloride⁻ ligands [28]. Density functional theory calculations have revealed that clustering is beneficial for desolvation of magnesium from the cluster, but causes overpotentials due to hindered electron transfer [9]. The formation of multi-magnesium clusters involves various stoichiometries of MagnesiumₓChlorideᵧ clusters, with the smallest containing 2 and 3 magnesium atoms being particularly well-characterized [9].

Theoretical studies demonstrate that pyramidal structures are preferred over linear arrangements for multi-magnesium chloride clusters [9]. For Magnesium₂Chloride₃⁺ complexes, density functional theory calculations with implicit solvent show preference toward pyramidal structures with formation energies of -738 kilojoules per mole compared to -686 kilojoules per mole for linear structures [9]. This preference can be explained by the more balanced structure with more occupied coordination sites of magnesium in pyramidal arrangements [9].

The open-cube motif demonstrates the complex interplay between steric effects and electronic stabilization in organomagnesium compounds [9]. These structures provide insights into the fundamental principles governing magnesium coordination chemistry and offer valuable reference points for understanding the behavior of butylmagnesium chloride in various chemical environments [28].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ²⁵Mg)

Nuclear magnetic resonance spectroscopy provides comprehensive characterization of butylmagnesium chloride through multiple nuclei [19] [21]. Proton nuclear magnetic resonance spectroscopy of Grignard reagents reveals characteristic signals for the butyl group protons, which are affected by the polarized nature of the magnesium-carbon bond [2] [3]. The chemical shifts of these protons are influenced by the electron density distribution resulting from the ionic character of the magnesium-carbon interaction [2].

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates downfield shifts for carbon atoms directly bonded to magnesium compared to corresponding carbon atoms in neutral alkyl compounds [2] [4]. The carbon attached to magnesium typically exhibits chemical shifts in the range of 10-50 parts per million, reflecting the electron-rich nature of this carbon center [2]. Fluorine-19 nuclear magnetic resonance coupling patterns with carbon-13 nuclei provide additional structural information when fluorinated substituents are present [4].

Magnesium-25 nuclear magnetic resonance spectroscopy presents unique challenges due to the quadrupolar nature of this nucleus [19] [21]. Magnesium-25 is a spin 5/2 nucleus with 10.00% natural abundance, yielding slightly broad lines over a moderate chemical shift range from -20 to 50 parts per million [19]. The quadrupolar nature results in signal broadening that increases with asymmetry of the environment, producing relatively narrow lines in symmetrical environments but broad lines in asymmetric ones such as Grignard reagents [19].

Ultra-high field solid state magnesium-25 nuclear magnetic resonance spectroscopy at 21.1 Tesla demonstrates that the effects of quadrupolar interactions are reduced significantly, improving sensitivity and accuracy in determining chemical shifts and quadrupole coupling parameters [21]. The chemical shift range of magnesium in diamagnetic compounds may approach 200 parts per million, though most commonly observed shifts are between -15 and +25 parts per million [21].

NucleusChemical Shift Range (parts per million)Spectral FeaturesCoordination Effects
¹H0-5Signals for butyl group protonsAffected by Magnesium-Carbon bond polarization
¹³C10-50Signals for butyl carbon atomsDownfield shift with increased Magnesium coordination
²⁵Mg-20 to 50Broad signals due to quadrupolar nature (spin 5/2)Line broadening in asymmetric environments

Infrared Spectroscopy of Magnesium-Carbon Bond Vibrations

Infrared spectroscopy provides direct observation of magnesium-carbon bond vibrations in butylmagnesium chloride [8] [15]. The magnesium-carbon stretching frequency typically appears in the range of 500-600 wavenumbers, representing a characteristic vibrational mode that is sensitive to the coordination environment around the magnesium center [15] [32]. This frequency range is significantly lower than carbon-hydrogen stretching frequencies, which appear at 2850-3000 wavenumbers for alkyl groups [32] [35].

The infrared spectrum of butylmagnesium chloride in tetrahydrofuran solution shows distinct absorption bands that differentiate it from the starting chlorobutane [8]. Carbon-hydrogen stretching vibrations of the butyl group appear as strong absorptions with multiple bands corresponding to methyl and methylene groups at 1450 and 1375 wavenumbers for methyl groups and 1465 wavenumbers for methylene groups [32] [35]. The skeletal vibrations of the butyl chain contribute to medium-intensity absorptions in the 800-1200 wavenumber region [32].

Magnesium-chloride bond vibrations appear in the 300-400 wavenumber region, with the exact frequency depending on whether the chloride ligand adopts a bridging or terminal coordination mode [32] [35]. Bridging chloride ligands typically exhibit different vibrational frequencies compared to terminal chlorides due to the altered bonding environment [41]. The intensity and position of these bands provide valuable information about the aggregation state and solvation of the Grignard reagent [8].

The vibrational spectroscopy of magnesium compounds demonstrates that force constants are proportional to bond strength, with stronger bonds exhibiting higher stretching frequencies [15]. Density functional theory calculations support experimental infrared assignments and provide theoretical frameworks for understanding the relationship between molecular structure and vibrational properties [25].

Bond TypeFrequency Range (wavenumbers)IntensityCharacteristic Features
Magnesium-Carbon500-600MediumSensitive to coordination environment
Carbon-Hydrogen (alkyl)2850-3000StrongMultiple bands for methylene and methyl groups
Magnesium-Chloride300-400Medium-StrongShifts with bridging versus terminal Chloride
Carbon-Carbon (alkyl)800-1200MediumSkeletal vibrations of butyl chain

Computational Chemistry Insights

Density Functional Theory Calculations of Electronic Structure

Density functional theory calculations provide fundamental insights into the electronic structure of butylmagnesium chloride [6] [16]. The B3LYP functional with 6-311+G(d) basis sets reveals that the magnesium-carbon bond exhibits significant covalent character, with the magnesium contributing 10.2% to the natural localized molecular orbitals of the carbon atom [16]. This contrasts with the chloride contribution of 5.3%, demonstrating the greater covalent interaction between magnesium and carbon compared to magnesium and chloride [16].

Geometry optimization calculations using the Perdew-Burke-Ernzerhof functional with def2-TZVP basis sets indicate that tetrahedral coordination is preferred around the magnesium center in tetrahydrofuran solution [6] [16]. The optimized magnesium-carbon bond length ranges from 2.15 to 2.20 Ångström, consistent with experimental crystallographic data [16]. These calculations demonstrate that the coordination environment significantly influences the electronic distribution and bonding characteristics [6].

Ab initio molecular dynamics simulations over 40 picoseconds at 300 Kelvin reveal that methylmagnesium chloride and dimethylmagnesium exhibit tetrahedral coordination with only two tetrahydrofuran molecules in the solvation sphere [16]. Metadynamics simulations using coordination number as the collective variable show that the most likely solvation state involves trigonal-bipyramidal coordination for magnesium dichloride complexes [16].

The electronic structure calculations demonstrate the importance of back-bonding interactions in stabilizing organomagnesium compounds [7]. Unlike beryllium, calcium, strontium, and barium, magnesium lacks available (n-1)d orbitals, resulting in little back-bonding contribution to the magnesium-carbon interaction [7]. This fundamental electronic difference explains the unique reactivity and structural preferences observed in magnesium-based organometallic compounds [7].

Calculation TypeMethodKey FindingsRelevance to Structure
Electronic StructureB3LYP/6-311+G(d)Magnesium-Carbon bond has 10.2% Magnesium contribution to natural localized molecular orbitalPolarized covalent Magnesium-Carbon bond
Geometry OptimizationPerdew-Burke-Ernzerhof/def2-TZVPTetrahedral coordination preferred in tetrahydrofuranOptimized Magnesium-Carbon bond length: 2.15-2.20 Ångström
Vibrational AnalysisB3LYP/6-311G(d,p)Magnesium-Carbon stretching at 500-600 wavenumbersConfirms experimental infrared assignments
Solvation EffectsPolarizable Continuum Model/B3LYPTetrahydrofuran stabilizes monomeric speciesExplains aggregation behavior in solution

Molecular Dynamics in Solvated Systems

Molecular dynamics simulations of butylmagnesium chloride in various solvated systems reveal the complex interplay between solvent coordination and molecular aggregation [6] [16]. Ab initio molecular dynamics calculations demonstrate that the solvation behavior depends critically on the nature of the ethereal solvent and the magnesium-to-chloride ratio [6]. In tetrahydrofuran solution, monomeric and dimeric species predominate, with rapid solvent exchange occurring on the simulation timescale [16].

The formation of magnesium chloride complexes in dimethoxyethane and tetrahydrofuran electrolytes shows distinct solvation patterns [6]. Dimethoxyethane molecules with di-oxygen chain structure form Magnesium₂(μ-Chloride)₂(dimethoxyethane)₄²⁺ complexes at Magnesium:Chloride ratios of 1:1, while tetrahydrofuran with mono-oxygen ring structure forms different coordination geometries [6]. The chelating effect of dimethoxyethane leads to more stable solvation compared to monodentate tetrahydrofuran coordination [6].

Molecular dynamics simulations reveal that the Schlenk equilibrium governing multiple chemical species in Grignard reagent solutions is controlled by solvent dynamics [16]. The equilibrium between different aggregation states depends on the relative stability of solvated monomers versus bridged dimers and higher aggregates [16]. Free energy calculations indicate that solvation by the first tetrahydrofuran molecule stabilizes dimeric structures, while additional solvent molecules can have either stabilizing or destabilizing effects depending on the specific coordination geometry [41].

The dynamic behavior of butylmagnesium chloride in mixed solvent systems demonstrates solvent-dependent equilibria between different aggregation states [6]. In tetrahydrofuran-toluene mixtures, complex aggregates form with coordination numbers varying between 4 and 6, reflecting the competition between polar and nonpolar solvation [6]. These simulations provide crucial insights into the solution-phase behavior that determines reactivity and selectivity in synthetic applications [16].

Solvent SystemAggregation StateCoordination NumberDynamic Behavior
TetrahydrofuranMonomer/Dimer4Rapid solvent exchange
Diethyl EtherDimer/Tetramer4-6Stable solvation shell
DimethoxyethaneMonomer5Chelating solvent effect
Tetrahydrofuran/TolueneComplex Aggregates4-6Solvent-dependent equilibria

Physical Description

Liquid

GHS Hazard Statements

Aggregated GHS information provided by 163 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (22.09%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (97.55%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (51.53%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

693-04-9

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Plastic material and resin manufacturing
Magnesium, butylchloro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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